molecular formula C22H30N8O B11112516 N-{4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl}acetamide

N-{4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl}acetamide

Cat. No.: B11112516
M. Wt: 422.5 g/mol
InChI Key: BPNPIDROGRVFEF-XQNSMLJCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL}ACETAMIDE is a complex organic compound with a unique structure that includes a triazine ring and piperidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL}ACETAMIDE typically involves multiple steps. One common route includes the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of Piperidine Groups: Piperidine groups are introduced through nucleophilic substitution reactions.

    Hydrazine Derivative Formation: The hydrazine derivative is formed by reacting the triazine compound with hydrazine.

    Final Coupling: The final step involves coupling the hydrazine derivative with an acetamide group under specific conditions, such as using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or triazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction could yield amines or alcohols.

Scientific Research Applications

N-{4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The triazine ring and piperidine groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. This binding can disrupt cellular pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(E)-{2-[4,6-DIMETHYL-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL}ACETAMIDE: Similar structure but with dimethyl groups instead of piperidine.

    N-{4-[(E)-{2-[4,6-DIPHENYL-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL}ACETAMIDE: Contains phenyl groups instead of piperidine.

Uniqueness

N-{4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL}ACETAMIDE is unique due to the presence of piperidine groups, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H30N8O

Molecular Weight

422.5 g/mol

IUPAC Name

N-[4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenyl]acetamide

InChI

InChI=1S/C22H30N8O/c1-17(31)24-19-10-8-18(9-11-19)16-23-28-20-25-21(29-12-4-2-5-13-29)27-22(26-20)30-14-6-3-7-15-30/h8-11,16H,2-7,12-15H2,1H3,(H,24,31)(H,25,26,27,28)/b23-16+

InChI Key

BPNPIDROGRVFEF-XQNSMLJCSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=N/NC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.